tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
Description
This compound is a spirocyclic diazaspiro derivative featuring a bicyclic framework with a phenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. The (4S,5S) stereochemistry and the 1-oxo moiety are critical for its conformational and functional properties.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl (5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15?,19-/m1/s1 |
InChI Key |
GDHZDHBRAYWWBH-XCWJXAQQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C(CNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects: The 4-phenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to analogs like the 6-oxa derivative (CAS 637039-01-1), which lacks aromaticity .
Biological Activity :
- Compounds like 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones exhibit anticonvulsant activity, suggesting that the target compound’s phenyl and oxo groups could be optimized for similar therapeutic applications .
Synthetic Accessibility :
- The Boc-protected analogs (e.g., CAS 637039-01-1) are commercially available, indicating established synthetic routes, while the target compound may require specialized stereoselective methods .
Q & A
Q. Table 1. Key Synthetic Parameters for Enantioselective Synthesis
| Parameter | Optimal Condition | Impact on Outcome |
|---|---|---|
| Catalyst | [Ir(cod)Cl]₂ + chiral ligand | Enantioselectivity (↑ ee) |
| Temperature | 70°C | Reaction rate (↑ conversion) |
| Solvent | DMF | Solubility (↑ yield) |
| Purification | Chiral HPLC | Enantiomer separation |
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